Cas no 160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one)
![(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one structure](https://ko.kuujia.com/scimg/cas/160333-27-7x500.png)
160333-27-7 structure
상품 이름:(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 화학적 및 물리적 성질
이름 및 식별자
-
- (7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
- Bisdehydroneotuberostemonine
- [2(2S,4S),10alpha,11alpha]-1,2,12,13-Tetradehydro-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)stenine
- AKOS022184886
- DA-51190
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
- 160333-27-7
- 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadeca-1(16),2-dien-13-one
- Bisdehydro-neotubero-stemonine
- 106861-40-9
- 10-Ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
- KGA33327
-
- 인치: InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1
- InChIKey: RFGMIDHPFYCJDM-HFZBNLGJSA-N
- 미소: CC[C@@H]1[C@H]2CCCCn3c2c(cc3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C
계산된 속성
- 정밀분자량: 371.21000
- 동위원소 질량: 371.20965841g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 2
- 복잡도: 636
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 7
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 57.5Ų
실험적 성질
- 색과 성상: Powder
- 밀도: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- 비등점: 600.3±55.0 °C at 760 mmHg
- 플래시 포인트: 316.8±31.5 °C
- 용해도: 거의 녹지 않음(0.012g/l)(25ºC),
- PSA: 57.53000
- LogP: 4.06460
- 증기압: 0.0±1.7 mmHg at 25°C
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 보안 정보
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3519-5mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
¥ 4510 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63590-5 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
¥6400.0 | 2022-04-28 | ||
TargetMol Chemicals | TN3519-1 mL * 10 mM (in DMSO) |
Bisdehydroneotuberostemonine |
160333-27-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
A2B Chem LLC | AE97317-5mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
$802.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3519-1 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3519-1 ml * 10 mm |
Bisdehydroneotuberostemonine |
160333-27-7 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
TargetMol Chemicals | TN3519-5 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 98% | 5mg |
¥ 4,510 | 2023-07-11 |
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one 관련 문헌
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one) 관련 제품
- 1890666-96-2(3-(4-ethoxy-3-methoxyphenyl)butan-1-amine)
- 1806937-44-9(3-Chloro-5-(difluoromethyl)-4-iodopyridine-2-acetic acid)
- 2227769-24-4((3S)-5-amino-1-phenylpent-1-en-3-ol)
- 2411279-81-5(methyl 1-(2-chloroacetamido)-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate)
- 60722-62-5(4-amino-5-(benzyloxy)pyrimidin-2(1H)-one)
- 2229296-48-2(tert-butyl N-{4-(aminooxy)methyl-3-fluorophenyl}carbamate)
- 725700-04-9(1-4-(Ethylsulfonyl)phenylpiperazine)
- 875156-82-4([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate)
- 2378489-93-9((S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride)
- 1785579-27-2(5-(difluoromethyl)furan-2-sulfonyl chloride)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:160333-27-7)Bisdehydroneotuberostemonine

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의